2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
The compound “2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features. It has a tetrahydroquinoline core, which is a type of heterocyclic compound containing a ring structure made up of four carbon atoms and one nitrogen atom . It also contains a sulfonamide group (-SO2NH2), which is a common feature in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydroquinoline core, followed by the introduction of the various substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The tetrahydroquinoline core provides a rigid, planar structure, while the various substituents (the propyl group, the 2-oxo group, the chloro group, and the benzenesulfonamide group) add complexity and potentially influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its solubility in water, while the tetrahydroquinoline core could contribute to its stability .Scientific Research Applications
Antitumor Applications
- Tetrahydroquinoline derivatives bearing the sulfonamide moiety, similar to 2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, have shown significant in vitro antitumor activity. Certain compounds in this class were found to be more potent than the reference drug Doxorubicin (Alqasoumi et al., 2010).
- Novel 7-chloroquinoline derivatives carrying a benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity, with some showing moderate activity against various cancer cell lines (Al-Dosari et al., 2013).
Antimicrobial Applications
- Quinoline compounds clubbed with sulfonamide moiety have been synthesized as potential antimicrobial agents. These compounds displayed high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Enzyme Inhibition and Molecular Interactions
- Compounds with a similar structural framework have been designed to improve selectivity towards certain enzyme isoforms, like human carbonic anhydrases. These have shown remarkable inhibition and selectivity in specific enzyme isoforms (Bruno et al., 2017).
Synthesis and Characterization
- Various derivatives of tetrahydroquinoline, including those with benzenesulfonamide moieties, have been synthesized and characterized. These compounds often serve as intermediates or key components in the development of pharmaceutical agents (Cremonesi et al., 2010).
Antiviral Applications
- Some derivatives have been evaluated for their potential as HIV integrase inhibitors, demonstrating the versatility of this chemical framework in addressing various health challenges (Jiao et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-11-21-16-9-8-14(12-13(16)7-10-18(21)22)20-25(23,24)17-6-4-3-5-15(17)19/h3-6,8-9,12,20H,2,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRPYMAPQTTZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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